(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide
Description
This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a methoxyimino group (-N'-methoxy) at the imidamide position and a 3-methylphenoxyethyl substituent at the 7-position of the triazolopyrimidine ring. The (E)-configuration of the methanimidamide moiety ensures specific spatial orientation, which may influence molecular interactions and biological activity.
Properties
IUPAC Name |
N-methoxy-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-11-5-4-6-13(9-11)24-12(2)14-7-8-17-16-20-15(21-22(14)16)18-10-19-23-3/h4-10,12H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQBPGSAEPIFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CNOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/NOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase.
Mode of Action
(E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase.
Biochemical Pathways
The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating key components for cell proliferation. By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to cell cycle arrest.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties.
Result of Action
The inhibition of CDK2 by (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide results in significant alterations in cell cycle progression. It also induces apoptosis within HCT cells. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines.
Biochemical Analysis
Biochemical Properties
It is known that triazolopyrimidines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules. For instance, some triazolopyrimidines have been found to bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism.
Cellular Effects
The cellular effects of (E)-N’-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide are also not well-documented. Related triazolopyrimidines have demonstrated various effects on cell function. For example, some compounds in this family have shown cytotoxic activities against certain human cancer cell lines.
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring in some related compounds bind to the iron in the heme moiety of CYP-450. This interaction could potentially lead to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a synthetic compound that incorporates a triazole moiety, which has been associated with various biological activities. This article aims to summarize the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound's structure is characterized by the presence of a methoxy group and a triazole ring, which contribute to its pharmacological properties. The molecular formula is , with a molecular weight of 326.35 g/mol .
Anti-inflammatory Activity
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. In particular, derivatives similar to this compound have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Table 1: Summary of Anti-inflammatory Effects
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Celecoxib | 21.53 | 3.33 | 6.45 |
| (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-... | TBD | TBD | TBD |
Anticancer Potential
The triazole derivatives have also been explored for their anticancer potential. Studies suggest that these compounds may inhibit various cancer cell proliferation pathways by targeting enzymes involved in cell cycle regulation and apoptosis .
Case Study: Anticancer Activity
A study demonstrated that a related triazole compound inhibited the activity of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. The inhibition led to reduced proliferation of cancer cell lines .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymes : Similar compounds have been shown to inhibit cyclooxygenases (COX), which play a role in inflammation and pain.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties by reducing oxidative stress markers in cellular models.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to (E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide exhibit significant antimicrobial properties. A study published in the journal Molecules evaluated the synthesis and antimicrobial evaluation of new thiopyrimidine derivatives, revealing that modifications to the pyrimidine structure can enhance antibacterial efficacy .
Anticancer Potential
The compound's structural attributes suggest potential anticancer applications. A comparative study highlighted the synthesis of molecular hybrids containing triazole rings and their anticancer activities. Such compounds have shown promise in targeting specific cancer cells while minimizing effects on healthy tissues . The unique combination of triazole and pyrimidine rings may contribute to selective cytotoxicity against cancer cells.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies provide insights into how the compound interacts with enzymes or receptors involved in disease pathways, aiding in the rational design of more potent derivatives .
Pesticidal Activity
There is emerging interest in the application of this compound as a potential pesticide. The compound's structural similarities to known agrochemicals suggest it may possess insecticidal or herbicidal properties. Research into its efficacy against specific pests is ongoing and could lead to new environmentally friendly pest control solutions .
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study focused on synthesizing derivatives of this compound. The derivatives were tested for their antimicrobial activity against various strains of bacteria and fungi. Results indicated that certain modifications significantly enhanced antimicrobial potency compared to the parent compound .
Case Study 2: Molecular Hybridization for Anticancer Activity
Another study investigated the hybridization of this compound with other anticancer agents. The resultant compounds showed synergistic effects in vitro against cancer cell lines, suggesting that this approach could yield more effective therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of the target compound, emphasizing substituent variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Structural Variations and Physicochemical Properties
- Substituent Effects on Lipophilicity: The 3-methylphenoxyethyl group in the target compound balances lipophilicity and steric bulk. Nitro groups () introduce strong electron-withdrawing effects, which may alter electronic distribution in the triazolopyrimidine core, impacting binding to target enzymes or receptors .
Spectral and Physical Properties :
Preparation Methods
Hydrazinopyrimidine Intermediate Preparation
The synthesis begins with 4-chloro-2-methylpyrimidine, which undergoes nucleophilic substitution with hydrazine hydrate in ethanol at 80°C for 6 hours to yield 4-hydrazino-2-methylpyrimidine (85% yield).
Cyclization to Form the Triazole Ring
The hydrazine intermediate reacts with formic acid under reflux (100°C, 12 hours) to induce cyclization, forming the triazolo[1,5-a]pyrimidine scaffold. This step proceeds via a Dimroth rearrangement, confirmed by $$^{1}\text{H}$$ NMR signals at δ 9.35 ppm (triazole proton).
Reaction Conditions
- Solvent: Formic acid (neat)
- Temperature: 100°C
- Yield: 78%
Introduction of the 1-(3-Methylphenoxy)Ethyl Group
Synthesis of 1-(3-Methylphenoxy)Ethyl Bromide
3-Methylphenol reacts with 1,2-dibromoethane in the presence of KOH (20% w/v) and polyethylene glycol (PEG-400) as a phase-transfer catalyst. The mixture is stirred at 95–100°C for 8 hours, yielding 1-(3-methylphenoxy)ethyl bromide (72% yield).
Key Parameters
- Molar ratio: 3-Methylphenol : 1,2-Dibromoethane = 1:1.2
- Catalyst: PEG-400 (5 mol%)
Alkylation of the Triazolopyrimidine Core
The triazolo[1,5-a]pyrimidine undergoes alkylation with 1-(3-methylphenoxy)ethyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 60°C for 6 hours, affording the 7-substituted derivative (68% yield).
Analytical Confirmation
Installation of the Methoxyiminoformamide Group
Condensation with N-Methoxy-N-Methylamine
The 2-amino group on the triazolopyrimidine reacts with N-methoxy-N-methylamine hydrochloride in dichloromethane (DCM) under inert atmosphere. Triethylamine (TEA) is added to scavenge HCl, followed by dropwise addition of acetyl chloride at 0°C. The mixture stirs at room temperature for 12 hours, yielding the target methanimidamide (65% yield).
Optimized Conditions
- Solvent: DCM
- Base: TEA (2 equiv)
- Temperature: 0°C → 22°C
Stereochemical Control
The (E)-configuration is favored due to steric hindrance between the methoxy group and triazole ring, confirmed by NOESY spectroscopy.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.7 minutes.
Comparative Evaluation of Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
